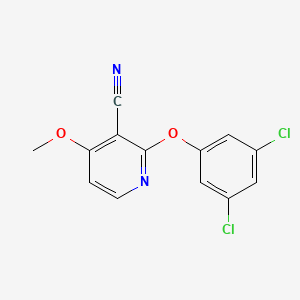

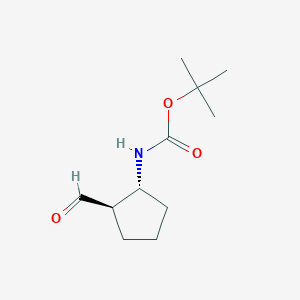

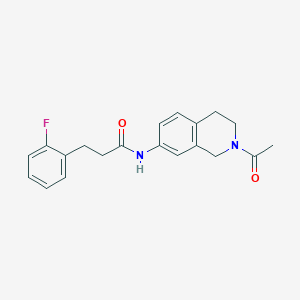

![molecular formula C8H17Cl2N3 B2480726 Methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochlorid CAS No. 2094301-50-3](/img/structure/B2480726.png)

Methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives often involves condensation reactions, where key functional groups are combined under specific conditions to form the pyrazole ring. For compounds similar to methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride, Schiff base formation is a common step, involving the reaction of amine and carbonyl compounds (Hayvalı, Unver, & Svoboda, 2010).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule. Studies reveal that these molecules can crystallize in various space groups, exhibiting different unit cell parameters and crystallization patterns, indicative of the versatility in the structural aspects of pyrazole derivatives (Hayvalı, Unver, & Svoboda, 2010).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, including tautomeric shifts, N-alkylation, and reactions with other organic molecules to form complex structures. These reactions are influenced by the pyrazole’s functional groups and the reaction conditions, such as pH and temperature (Koyioni, Manoli, Manos, & Koutentis, 2014).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including solubility, melting point, and crystallization behavior, are crucial for their practical applications. These properties are determined by the compound’s molecular structure and substituents, affecting its interaction with solvents and other molecules.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability, are key for understanding the behavior of pyrazole derivatives in chemical reactions and potential applications. These properties are influenced by the electronic distribution within the molecule and the presence of functional groups.

Wissenschaftliche Forschungsanwendungen

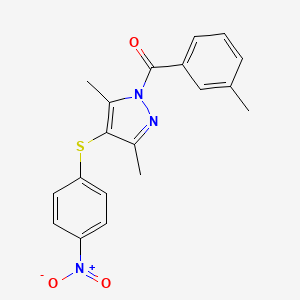

Antileishmanial- und Antimalaria-Aktivitäten

Pyrazol-haltige Verbindungen, wie zum Beispiel , sind bekannt für ihre vielfältigen pharmakologischen Wirkungen, darunter potente Antileishmanial- und Antimalaria-Aktivitäten . Beispielsweise zeigte Verbindung 13, ein Hydrazin-gekoppeltes Pyrazol-Derivat, eine überlegene Antileishmanial-Aktivität, die 174- und 2,6-fach stärker war als die Standardmedikamente Miltefosin und Amphotericin B Deoxycholat . Darüber hinaus zeigten die Zielverbindungen 14 und 15 bessere Hemmwirkungen gegen Plasmodium berghei mit einer Unterdrückung von 70,2 % bzw. 90,4 % .

Molekular-Docking-Studien

Molekulare Docking-Studien wurden an diesen Verbindungen durchgeführt, um ihre potente in-vitro-Antileishmanial-Aktivität zu rechtfertigen . Beispielsweise hat Verbindung 13 ein wünschenswertes Anpassungsmuster in der LmPTR1-Tasche (aktives Zentrum), das durch eine geringere Bindungsfreie Energie gekennzeichnet ist .

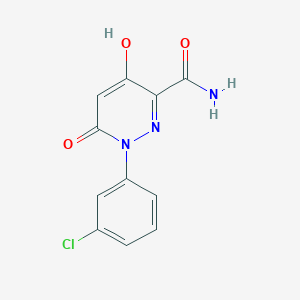

Synthese von Antibiotika

Diese Verbindung ist ein wichtiger Zwischenstoff bei der Synthese von Ceftolozan, einem neuen intravenösen Cephalosporin-Antibiotikum der fünften Generation . Ceftolozan hat eine gute Verträglichkeit, ein breites antibakterielles Spektrum, starke Aktivität gegen sowohl grampositive als auch gramnegative Bakterien sowie eine starke antibakterielle Aktivität gegen Pseudomonas aeruginosa und multiresistente Pseudomonas aeruginosa in in-vivo- und in-vitro-Tests .

Synthese anderer Verbindungen

Es wurde eine synthetische Route zu tert-Butyl N-(2-{[({1-Methyl-5-[(Triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate aus 1-Methyl-1H-pyrazol-5-amin entwickelt, die über Nitrosylierung, Reduktion, Veresterung, Schutz der Aminogruppe und Kondensationsschritte mit einer Gesamtausbeute von 59,5 % erfolgt .

Potenzielle antimikrobielle Wirkstoffe

Es wurden in-silico-Molekular-Docking-Studien von Oxadiazol- und Pyrimidin-haltigen heterozyklischen Verbindungen als potentielle antimikrobielle Wirkstoffe durchgeführt .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as tris(pyrazolyl)methane ligands, have been exploited for a broad range of applications, including catalysis and biomedical chemistry . They have been reported to bind to both early and late transition metal complexes .

Mode of Action

It’s worth noting that similar compounds have been shown to feature intermolecular n-h···n interactions between the nh2 group of the aniline substituent and the n6 acceptor atom of a neighboring molecule .

Biochemical Pathways

Compounds with similar structures have been used in various applications, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The molecular weight of the compound is 153225 Da , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

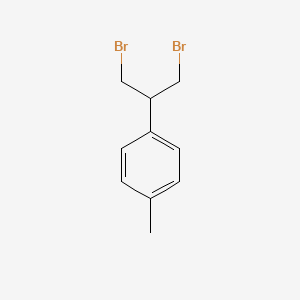

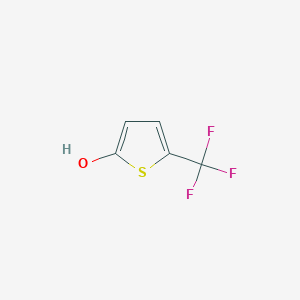

Action Environment

It’s worth noting that the compound was prepared utilizing a c–f activation strategy from a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole, and koh in dimethylsulfoxide (dmso) . This suggests that the compound’s synthesis and potentially its action could be influenced by the chemical environment.

Biochemische Analyse

Biochemical Properties

Pyrazole derivatives are known for their diverse pharmacological effects

Molecular Mechanism

It’s important to describe how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This could also include any effects on metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.2ClH/c1-6-8(5-9-3)7(2)11(4)10-6;;/h9H,5H2,1-4H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNULNIBHLKFVLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CNC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2094301-50-3 |

Source

|

| Record name | methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480650.png)

![(E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2480661.png)